molecular formula C15H17BrO3 B12558949 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- CAS No. 149555-96-4

2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-

Cat. No.: B12558949
CAS No.: 149555-96-4
M. Wt: 325.20 g/mol
InChI Key: XXDDEACWRJYAKV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a 6-bromohexyl group attached via an ether linkage at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- typically involves the following steps:

    Starting Material: The synthesis begins with 2H-1-Benzopyran-2-one (coumarin).

    Bromination: The coumarin is brominated to introduce a bromine atom at the desired position.

    Etherification: The brominated coumarin is then reacted with 6-bromohexanol in the presence of a base (such as potassium carbonate) to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the 6-bromohexyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Known for its antioxidant and anti-inflammatory properties.

    Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Exhibits antimicrobial and antifungal activities.

    Auraptene (7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one): Studied for its anticancer and neuroprotective effects.

Uniqueness

2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate for the synthesis of novel compounds with diverse applications.

Properties

CAS No.

149555-96-4

Molecular Formula

C15H17BrO3

Molecular Weight

325.20 g/mol

IUPAC Name

7-(6-bromohexoxy)chromen-2-one

InChI

InChI=1S/C15H17BrO3/c16-9-3-1-2-4-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,1-4,9-10H2

InChI Key

XXDDEACWRJYAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCCCCCBr

Origin of Product

United States

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